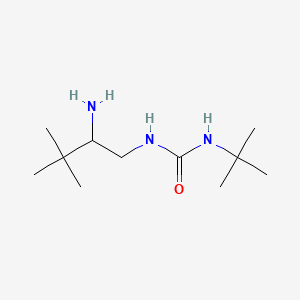
3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea is a synthetic organic compound characterized by its unique structure, which includes an amino group and a tert-butylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea typically involves the reaction of 2-amino-3,3-dimethylbutane with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3-dimethylbutane: A related compound with similar structural features but lacking the urea moiety.
tert-Butylurea: Shares the urea functional group but differs in the rest of the structure.
Uniqueness
3-(2-Amino-3,3-dimethylbutyl)-1-tert-butylurea is unique due to the combination of its amino and urea groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.
Properties
Molecular Formula |
C11H25N3O |
|---|---|
Molecular Weight |
215.34 g/mol |
IUPAC Name |
1-(2-amino-3,3-dimethylbutyl)-3-tert-butylurea |
InChI |
InChI=1S/C11H25N3O/c1-10(2,3)8(12)7-13-9(15)14-11(4,5)6/h8H,7,12H2,1-6H3,(H2,13,14,15) |
InChI Key |
FMPMIEALSISIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CNC(=O)NC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)
![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)


![1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B15315918.png)
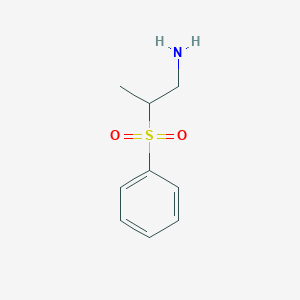

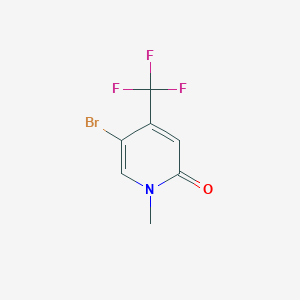
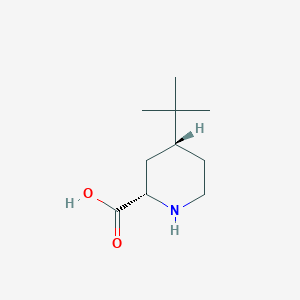


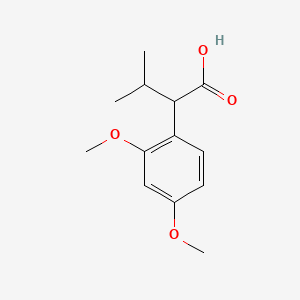
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)
